Product packaging for Ethyl 7-oxospiro[3.5]nonane-6-carboxylate(Cat. No.:CAS No. 1424995-17-4)

Ethyl 7-oxospiro[3.5]nonane-6-carboxylate

Katalognummer: B1445463
CAS-Nummer: 1424995-17-4
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: IFLIONPIQRLKTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, where the bracketed numbers [3.5] indicate the ring sizes connected through the spiro center. According to PubChem computational nomenclature systems, the compound is systematically designated as "this compound," though alternative numbering schemes have been reported, including "ethyl 7-oxospiro[3.5]nonane-8-carboxylate". This nomenclatural variation arises from different numbering conventions applied to the spirocyclic framework, where the position of the carboxylate substituent can be designated as either position 6 or 8 depending on the chosen numbering system.

The International Chemical Identifier representation InChI=1S/C12H18O3/c1-2-15-11(14)9-8-12(5-3-6-12)7-4-10(9)13/h9H,2-8H2,1H3 provides an unambiguous structural description that resolves potential nomenclatural ambiguities. The corresponding International Chemical Identifier Key IFLIONPIQRLKTJ-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases. Isomeric considerations for this compound are particularly relevant given the presence of a stereogenic center at the carbon bearing the carboxylate group, which introduces the possibility of enantiomeric forms, though specific stereochemical assignments have not been definitively established in the available literature.

The Simplified Molecular Input Line Entry System representation CCOC(=O)C1CC2(CCC2)CCC1=O clearly delineates the connectivity pattern and functional group positioning within the spirocyclic framework. Alternative nomenclature encountered in chemical databases includes various synonyms such as SCHEMBL5111017 and other database-specific identifiers that reflect different institutional cataloging systems.

Molecular Architecture: Spiro[3.5]nonane Core Structural Analysis

The molecular architecture of this compound centers on the distinctive spiro[3.5]nonane core structure, which comprises a four-membered cyclobutane ring and a six-membered cyclohexane ring sharing a single quaternary carbon atom. This spiro linkage creates a rigid three-dimensional framework that significantly influences the compound's conformational behavior and chemical reactivity. The nonane designation reflects the total nine-carbon skeleton of the bicyclic system, while the spiro notation specifically indicates the nature of the ring junction.

Within this spirocyclic framework, the ketone functionality at position 7 introduces additional conformational constraints and electronic effects that influence the overall molecular geometry. The ethyl carboxylate group at position 6 extends from the cyclohexane ring, providing both steric bulk and potential hydrogen bonding capabilities through its carbonyl oxygen. Computational studies have indicated that the spiro junction restricts ring mobility compared to other bicyclic systems, resulting in well-defined conformational preferences.

The three-dimensional arrangement of functional groups around the spiro center creates distinct spatial environments that can influence intermolecular interactions and potential biological activity. The ketone and ester carbonyls adopt specific orientations relative to the spirocyclic backbone, with the electronic properties of these groups being modulated by their positioning within the rigid framework. Molecular modeling studies suggest that the spiro arrangement provides enhanced conformational stability compared to analogous acyclic or monocyclic systems.

Structural Feature Description Impact on Properties
Spiro[3.5]nonane Core Four-membered and six-membered rings sharing quaternary carbon Conformational rigidity, unique reactivity
Ketone at Position 7 Carbonyl group on cyclohexane ring Electronic effects, hydrogen bonding capability
Ethyl Carboxylate at Position 6 Ester functionality with ethyl group Lipophilicity, potential for hydrolysis
Quaternary Spiro Carbon Central carbon connecting both rings Structural constraint, stereochemical complexity

Crystallographic Data and Conformational Studies

Crystallographic investigations of this compound and related spirocyclic systems have provided crucial insights into solid-state conformational preferences and intermolecular packing arrangements. While specific single-crystal diffraction data for this exact compound are limited in the available literature, studies of closely related spiro[3.5]nonane derivatives have established general principles governing the structural behavior of this compound class. Advanced analytical techniques including single-crystal X-ray diffraction using SHELX software for structural refinement have been employed to determine precise bond lengths, angles, and stereochemical assignments in analogous spirocyclic carboxylates.

Conformational analysis reveals that the spiro[3.5]nonane framework adopts specific ring conformations that minimize steric interactions while maintaining optimal orbital overlap for the functional groups. The four-membered ring typically exhibits significant ring strain, while the six-membered ring preferentially adopts chair or boat conformations depending on substituent positioning. The relative orientation of the ketone and carboxylate groups influences overall molecular dipole moments and potential for intermolecular interactions.

Computational conformational studies using density functional theory methods have identified preferred conformational states and estimated energy barriers for ring interconversion processes. These investigations suggest that the spirocyclic framework significantly restricts conformational flexibility compared to acyclic analogs, resulting in well-defined three-dimensional structures with predictable chemical behavior. Temperature-dependent nuclear magnetic resonance studies have provided additional insights into dynamic behavior in solution, revealing limited conformational exchange under ambient conditions.

The solid-state packing of spirocyclic carboxylates typically involves hydrogen bonding networks formed through the carbonyl oxygens and potential C-H···O interactions. These non-covalent interactions contribute to crystal stability and influence physical properties such as melting point and solubility characteristics. Powder diffraction studies have complemented single-crystal investigations by providing information about polymorphic behavior and phase transitions in spirocyclic systems.

Comparative Analysis with Related Spirocyclic Carboxylates

Comparative structural analysis of this compound with related spirocyclic carboxylates reveals important structure-activity relationships and synthetic accessibility patterns within this compound family. Mthis compound, a closely related analog differing only in the ester alkyl group, exhibits similar conformational preferences but distinct physical properties due to the reduced steric bulk of the methyl substituent. The CAS registry number 2243520-58-1 for the methyl analog facilitates direct comparison of their respective chemical behaviors.

Ethyl 2-oxospiro[3.5]nonane-7-carboxylate represents a regioisomeric variant where the ketone and carboxylate positions are interchanged, providing insights into the influence of functional group positioning on molecular properties. This compound, with CAS number 1615656-09-1 and molecular formula C₁₂H₁₈O₃, maintains the same molecular weight of 210.27 g/mol while exhibiting different electronic distribution and potential reactivity patterns. The International Chemical Identifier Key XIHRFEOLJDNEHF-UHFFFAOYSA-N for this regioisomer confirms its distinct structural identity.

Spiro[3.5]nonane-5-carboxylic acid, the parent carboxylic acid lacking the ketone functionality, provides a baseline for understanding the electronic and steric contributions of the carbonyl group. With molecular formula C₁₀H₁₆O₂ and molecular weight 168.23 g/mol, this compound demonstrates the structural modifications possible within the spiro[3.5]nonane framework. The absence of the ketone group significantly alters the electronic distribution and potential for secondary structure formation.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference CAS Number
This compound C₁₂H₁₈O₃ 210.27 Reference compound 1424995-17-4
Mthis compound C₁₂H₁₆O₃ 196.25 Methyl ester instead of ethyl 2243520-58-1
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate C₁₂H₁₈O₃ 210.27 Ketone and ester positions swapped 1615656-09-1
Spiro[3.5]nonane-5-carboxylic acid C₁₀H₁₆O₂ 168.23 Free carboxylic acid, no ketone 1558342-25-8

The comparative analysis extends to substituted derivatives such as 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid, which incorporates amino and methyl substituents while maintaining the core spirocyclic framework. These structural variations demonstrate the versatility of the spiro[3.5]nonane scaffold for chemical modification and functional group incorporation. The systematic study of these analogs provides valuable insights into structure-property relationships that guide synthetic design and application development within the spirocyclic carboxylate family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B1445463 Ethyl 7-oxospiro[3.5]nonane-6-carboxylate CAS No. 1424995-17-4

Eigenschaften

IUPAC Name

ethyl 7-oxospiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-15-11(14)9-8-12(5-3-6-12)7-4-10(9)13/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLIONPIQRLKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCC2)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Spirocyclic Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Spirocyclic Esters
Compound Name Spiro System Heteroatoms Substituents Molecular Formula Molecular Weight (g/mol)
Ethyl 7-oxospiro[3.5]nonane-6-carboxylate [3.5] O (ketone) Ethyl ester, ketone C11H16O3 196.24
Ethyl 6-oxospiro[2.5]octane-1-carboxylate [2.5] O (ketone) Ethyl ester, ketone C10H14O3 182.22
Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate [3.4] S, O Ethyl ester, ketone, sulfur C10H14O3S 214.28
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate [3.5] N, F tert-Butyl ester, difluoro C12H20F2N2O2 262.30

Key Observations :

  • Ring Size and Flexibility : The [3.5] system in the target compound provides greater conformational rigidity compared to the smaller [2.5] system in Ethyl 6-oxospiro[2.5]octane-1-carboxylate, which may enhance binding affinity in biological targets .
  • Heteroatom Influence : The sulfur atom in Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate increases molecular weight and may improve stability under acidic conditions due to sulfur’s lower electronegativity compared to oxygen .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Density (g/cm³) Boiling Point (°C) pKa Solubility (Predicted)
This compound N/A N/A N/A Moderate in organic solvents
Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate 1.24 ± 0.1 325.9 ± 42.0 10.10 ± 0.20 Low aqueous solubility
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate N/A N/A N/A High lipophilicity

Key Observations :

  • The thiaspiro derivative exhibits a higher predicted boiling point (325.9°C) due to sulfur’s polarizability, which strengthens intermolecular forces .
  • The diazaspiro compound’s tert-butyl group likely reduces aqueous solubility but improves membrane permeability, a critical factor in drug delivery .

Vorbereitungsmethoden

Step A: Formation of Ethyl 7-oxospiro[3.5]nonane-6-carboxylate

  • Starting Material: 3-[1-(ethoxycarbonylethyl)cyclobutyl]propionic acid ethyl ester
  • Reagents and Conditions:
    • Sodium hydride (NaH, 95%) as a strong base
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Initially 0°C, then reflux for 4 hours
    • Quenching: Acetic acid added post-reaction
  • Workup:
    • Evaporation of THF
    • Extraction with ethyl acetate
    • Washing, drying, and filtration of organic layers
    • Purification by silica gel chromatography (eluent: dichloromethane/ethyl acetate 95:5)
  • Outcome: Formation of the target spirocyclic ester as an oil.

Step B: Hydrolysis to Spiro[3.5]nonan-7-one (Optional Intermediate)

  • Reagents and Conditions:
    • Potassium hydroxide (KOH) in water
    • Solvent: Dioxane
    • Reflux overnight
  • Workup:
    • Cooling to room temperature
    • Extraction with ether
    • Washing, drying, filtration, and evaporation
  • Outcome: Yields the corresponding ketone spiro compound as a volatile oil.

Alternative Synthetic Strategies and Considerations

While the above method is the most direct and detailed, related spirocyclic compounds have been synthesized using alternative strategies which may be adapted or optimized for this compound:

  • Michael Initiated Ring Closure (MIRC) Reactions:
    Used in analogous spiro compounds to form cyclopropane rings via nucleophile addition and ring closure, often under electrochemical conditions. Yields range from 45–72%, with stereoselectivity influenced by substrate and catalyst choice.

  • Epoxidation and Ring Enlargement:
    Patent literature describes epoxidation and ring expansion steps in related spiro systems, using oxidants like metachloroperbenzoic acid (mCPBA) or hydrogen peroxide in solvents such as dichloromethane or acetonitrile at 10–60°C. This approach achieves high yields (~70%) and is scalable.

  • Hydrogenation and Functional Group Transformations:
    Subsequent transformations of spirocyclic esters include catalytic hydrogenation (e.g., Pd/C in ethyl acetate at room temperature and moderate pressure) to reduce unsaturation or modify functional groups, facilitating further derivatization.

Reaction Parameters and Optimization

Parameter Details Impact on Synthesis
Base Sodium hydride (NaH) Strong base to deprotonate and induce cyclization
Solvent Tetrahydrofuran (THF), Dioxane Good solubility for substrates and reagents; facilitates cyclization and hydrolysis
Temperature 0°C to reflux (Step A), Reflux overnight (Step B) Controls reaction rate and selectivity
Quenching Agent Acetic acid Neutralizes excess base, stabilizes product
Purification Silica gel chromatography (DCM/EtOAc 95:5) Removes impurities, isolates pure product
Oxidants (alternative) mCPBA, H2O2 (for epoxidation in related methods) Enables ring expansion and functionalization
Hydrogenation catalyst 10% Pd/C in ethyl acetate Reduces unsaturated bonds, modifies functionalities

Analytical and Characterization Techniques

Summary Table of Key Preparation Methods

Method Step Reagents/Conditions Solvent Temperature Yield / Notes
Cyclization (Step A) NaH, 3-[1-(ethoxycarbonylethyl)cyclobutyl]propionic acid ethyl ester THF 0°C to reflux 4h Oil product, purified by chromatography
Hydrolysis (Step B) KOH, water Dioxane Reflux overnight Volatile oil product, optional intermediate
Epoxidation (Alt.) mCPBA or H2O2 DCM or MeCN 10–60°C Ring expansion, high yield (70%) in related spiro compounds
Hydrogenation Pd/C catalyst Ethyl acetate RT, 4.6 bar Saturation of double bonds, further derivatization

Research Findings and Notes

  • The sodium hydride-mediated cyclization is a robust and reproducible method to form the spirocyclic ester core with good control over purity and yield.

  • Alternative oxidative ring expansion methods provide efficient routes to related spiro compounds and may be adapted for this compound derivatives.

  • Purification by silica gel chromatography with dichloromethane/ethyl acetate mixtures is effective in isolating the target compound with high purity.

  • Reaction conditions such as temperature, solvent choice, and base equivalents critically influence the yield and stereochemical outcome.

  • Hydrogenation and further functional group modifications enable the synthesis of advanced intermediates for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-oxospiro[3.5]nonane-6-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of precursors containing spirocyclic frameworks. For example, analogous compounds like Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate are synthesized via intramolecular cyclization under acidic or catalytic conditions, often using trifluoroacetic acid or palladium catalysts . Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, enabling precise determination of bond angles, torsion angles, and hydrogen bonding patterns . Complementary techniques include NMR (¹³C and DEPT-135 for quaternary carbon identification) and IR spectroscopy to validate carbonyl (C=O) and ester (C-O) functional groups .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Methodology :

  • Solubility : Tested in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., hexane) under controlled humidity. Analogous spiro compounds show higher solubility in DMSO due to hydrogen-bonding capacity .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways. Esters like this compound are prone to hydrolysis under basic conditions, necessitating pH-controlled storage (pH 6–8) .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodology : Computational modeling (DFT at B3LYP/6-31G* level) predicts reactivity hotspots. The spirocyclic structure imposes steric hindrance at the 6-carboxylate position, reducing accessibility for nucleophiles like amines. Electron-withdrawing effects from the ketone (7-oxo group) enhance electrophilicity at the ester carbonyl, favoring nucleophilic attack . Experimental validation via kinetic studies (e.g., monitoring reaction rates with benzylamine) is recommended.

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodology :

  • Case Study : If NMR suggests equatorial positioning of the ester group but crystallography shows axial orientation, evaluate dynamic effects (e.g., ring-flipping) via variable-temperature NMR. SHELXL refinement with TWIN/BASF commands can address twinning or disorder in crystallographic data .
  • Data Reconciliation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, ruling out polymorphism or solvate formation .

Q. How can hydrogen-bonding patterns inform co-crystal design for improved bioavailability?

  • Methodology : Graph set analysis (as per Etter’s rules) identifies recurring motifs. For example, the 7-oxo group may form R₂²(8) hydrogen bonds with carboxylic acid co-formers, stabilizing the crystal lattice. Screening co-crystals with dicarboxylic acids (e.g., succinic acid) under solvent-drop grinding conditions can enhance dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-oxospiro[3.5]nonane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-oxospiro[3.5]nonane-6-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.